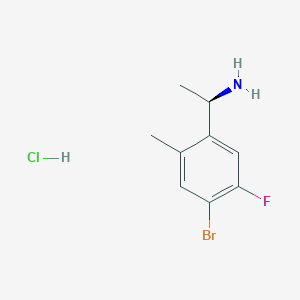

(1R)-1-(4-bromo-5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride

Descripción general

Descripción

(1R)-1-(4-bromo-5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of organic compounds known as substituted phenethylamines. This compound is characterized by the presence of a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring, which is further connected to an ethanamine moiety. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-bromo-5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the bromination and fluorination of a methyl-substituted benzene ring. The resulting intermediate undergoes a Friedel-Crafts alkylation to introduce the ethanamine group. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography. The scalability of the process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

(1R)-1-(4-bromo-5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Aplicaciones Científicas De Investigación

Chemistry

The compound serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. Its unique substitution pattern allows for the introduction of functional groups that can enhance the properties of the resulting compounds.

Biology

Research has shown that (1R)-1-(4-bromo-5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride interacts with various biological targets, making it useful in biochemical assays. It is studied for its potential effects on enzyme activity and protein-ligand binding, providing insights into metabolic pathways and cellular processes.

Medicine

The compound is investigated for its therapeutic potential, particularly in drug development. Its interactions with specific receptors and enzymes suggest possible applications in treating various diseases. For instance, studies have indicated its potential role in modulating neurotransmitter systems, which could be relevant for developing treatments for neurological disorders.

Industry

In industrial applications, this compound is employed in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for producing high-performance polymers and other advanced materials.

Case Study 1: Drug Development

A study published in a peer-reviewed journal explored the efficacy of this compound as a potential anti-cancer agent. The compound exhibited significant cytotoxicity against various cancer cell lines, indicating its promise for further development as a therapeutic agent.

Case Study 2: Biochemical Assays

In another research project, this compound was utilized to study enzyme kinetics and protein interactions. The findings demonstrated that it could effectively inhibit specific enzymes involved in metabolic processes, suggesting its utility in understanding metabolic disorders.

Mecanismo De Acción

The mechanism of action of (1R)-1-(4-bromo-5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The presence of the bromine and fluorine atoms can influence the compound’s binding affinity and selectivity. The ethanamine moiety may interact with neurotransmitter systems, potentially modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Similar Compounds

(1R)-1-(4-bromo-2-methylphenyl)ethan-1-amine hydrochloride: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

(1R)-1-(4-fluoro-2-methylphenyl)ethan-1-amine hydrochloride: Lacks the bromine atom, potentially altering its binding properties and pharmacological effects.

(1R)-1-(4-bromo-5-fluoro-2-methylphenyl)propan-1-amine hydrochloride: Contains an additional carbon in the alkyl chain, which may influence its pharmacokinetics and metabolism.

Uniqueness

The unique combination of bromine, fluorine, and methyl groups in (1R)-1-(4-bromo-5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride contributes to its distinct chemical and biological properties. These structural features can enhance its binding affinity to specific targets, making it a valuable compound for research and development in various fields.

Actividad Biológica

(1R)-1-(4-bromo-5-fluoro-2-methylphenyl)ethan-1-amine hydrochloride, a compound of interest in medicinal chemistry, has been investigated for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and applications in research.

- Molecular Formula : C₉H₁₃BrFClN

- Molecular Weight : 233.56 g/mol

- CAS Number : 2075820-33-4

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within biological pathways. While detailed mechanisms are still under investigation, preliminary studies suggest that it may affect neurotransmitter systems, particularly in the context of neuropharmacology.

Biological Activity Overview

The compound has shown promise in several areas:

1. Neuropharmacological Effects

Research indicates that this compound may modulate neurotransmitter release and receptor activity, potentially influencing mood and cognitive functions.

2. Antitumor Activity

Preliminary studies have explored its effects on cancer cell lines. For example, compounds with similar structures have demonstrated significant antiproliferative effects against various cancer types:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| CFI-400945 | HCT116 (colon cancer) | 0.64 |

| Compound 82a | KMS-12 BM (multiple myeloma) | 1.4 |

| Compound 109 | NSCLC cell lines | 5.3 |

These findings suggest that this compound may also possess similar antitumor properties, warranting further investigation.

3. Enzyme Inhibition

Studies have indicated that this compound could act as an inhibitor for certain enzymes involved in disease pathways, which could lead to therapeutic applications in conditions such as cancer and neurodegenerative diseases.

Case Study 1: Antiproliferative Effects

In a study examining the antiproliferative effects of related compounds, it was found that derivatives with halogen substitutions exhibited enhanced activity against various cancer cell lines, suggesting that this compound could be a candidate for further development in oncology.

Case Study 2: Neurotransmitter Modulation

Another study focused on the modulation of serotonin receptors by similar amine compounds demonstrated potential anxiolytic effects, indicating that this compound might influence mood regulation pathways.

Propiedades

IUPAC Name |

(1R)-1-(4-bromo-5-fluoro-2-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrFN.ClH/c1-5-3-8(10)9(11)4-7(5)6(2)12;/h3-4,6H,12H2,1-2H3;1H/t6-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRAXBXDIKSUGA-FYZOBXCZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C(C)N)F)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1[C@@H](C)N)F)Br.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.